(5-Bromo-3-pyridinyl)(piperazino)methanone
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Overview
Description
“(5-Bromo-3-pyridinyl)(piperazino)methanone” is a chemical compound with the molecular formula C10H12BrN3O . It has a molecular weight of 270.13 .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-3-pyridinyl)(piperazino)methanone” consists of a bromopyridinyl group attached to a piperazino group via a methanone linkage .Physical And Chemical Properties Analysis
“(5-Bromo-3-pyridinyl)(piperazino)methanone” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Antimicrobial Activity
One line of research has involved the synthesis of new pyridine derivatives, including compounds similar to (5-Bromo-3-pyridinyl)(piperazino)methanone, to explore their antimicrobial properties. For example, Patel et al. (2011) synthesized a range of pyridine derivatives showing variable and modest activity against bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Therapy
Another significant area of research has been the exploration of multifunctional amides with moderate enzyme inhibitory potentials for Alzheimer's disease therapy. Hassan et al. (2018) synthesized a series of compounds, starting from 2-Furyl(1-piperazinyl)methanone, showing enzyme inhibition activity against acetyl and butyrylcholinesterase, indicating their potential as templates for developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes
Research into dipeptidyl peptidase IV inhibitors has also featured compounds structurally related to (5-Bromo-3-pyridinyl)(piperazino)methanone for treating type 2 diabetes. Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of such an inhibitor, providing insights into its elimination and potential therapeutic application (Sharma et al., 2012).
Synthesis and Therapeutic Agents
Further investigations have involved the synthesis of derivatives targeting specific therapeutic applications. Hussain et al. (2017) synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, showing good enzyme inhibitory activity and potential as therapeutic agents (Hussain et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5-bromopyridin-3-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQANGFZMRSDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649787 |
Source
|
Record name | (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-3-pyridinyl)(piperazino)methanone | |
CAS RN |
1017782-91-0 |
Source
|
Record name | (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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